methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate
Description
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate is a pyrimidine-derived compound featuring a benzoate ester moiety linked via an oxygen atom to a 6-amino-5-nitropyrimidine core. This structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRSDKLDESDLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves several steps. The synthetic routes typically include the nitration of pyrimidine derivatives followed by amination and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
Reaction Conditions
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Reagents : Aqueous potassium hydroxide (KOH) in tetrahydrofuran (THF)/water mixture.
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Temperature : Room temperature (25°C).
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Time : 6 hours.
Product :
4-[(6-Amino-5-nitropyrimidin-4-yl)oxy]benzoic acid.
Mechanism :
The ester is saponified via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate, which is protonated during workup.
Reduction of the Nitro Group
The nitro group at the 5-position of the pyrimidine ring can be selectively reduced to an amine.
Methods and Yields
Product :
Methyl 4-[(5,6-diaminopyrimidin-4-yl)oxy]benzoate.
Notes :
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Reduction in the presence of the adjacent amino group requires careful control to avoid over-reduction or side reactions.
Photodegradation Pathways
The nitro group renders the compound susceptible to photolytic degradation.
Key Findings
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Primary Pathway : Direct photolysis under UV light leads to homolytic cleavage of the C–NO₂ bond, generating radical intermediates .
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Byproducts : Formation of hydroxylated derivatives and nitrated aromatic fragments.
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Stability : Degradation accelerates in protic solvents (e.g., water) due to singlet oxygen sensitization .
Curtius Rearrangement via Acyl Azide Intermediate
The carboxylic acid (post-ester hydrolysis) can undergo Curtius rearrangement to form an isocyanate.
Reaction Steps :
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Acyl Azide Formation :
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Reagents : Diphenylphosphoryl azide (DPPA), triethylamine.
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Solvent : Toluene/t-butanol (1:1).
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Thermal Decomposition : Heating induces rearrangement to an isocyanate.
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Nucleophilic Trapping : React with water or alcohols to yield carbamates or ureas .
Product :
tert-Butyl (4-((6-amino-5-nitropyrimidin-4-yl)oxy)phenyl)carbamate (if trapped with t-butanol).
Yield : ~60% (after deprotection) .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring allows substitution at the 2- or 4-positions.
Example Reaction :
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Reagents : 2-Chloro-4-(pyridin-3-yl)pyrimidine, Suzuki coupling with boronic acids.
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Catalyst : PdCl₂(dppf) or Fe(acac)₃.
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Outcome : Introduction of aryl/heteroaryl groups at the pyrimidine’s 4-position .
Challenges :
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Competing reactions at the nitro or amino groups require protecting strategies.
Scientific Research Applications
methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with pyrimidine-based esters reported in the literature. Key analogs include:
Table 1: Structural Comparison of Selected Pyrimidine-Benzoate Derivatives
Key Observations :
- Electronic Effects: The target compound’s nitro (-NO₂) group is strongly electron-withdrawing, contrasting with analogs featuring electron-donating groups like methoxy (-OCH₃) or benzyloxy (e.g., compound 5j and truncated compound in ). This difference likely impacts reactivity, solubility, and intermolecular interactions.
- Ring Modifications: Compound 26 () replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system, significantly altering electronic delocalization and steric profile .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Spectral Features: The absence of a cyano (-CN) group in the target compound distinguishes its IR profile from analogs like 5j and 5n, which show strong CN stretches (~2220 cm⁻¹) .
Biological Activity
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate, a compound of interest in medicinal chemistry, exhibits various biological activities that have been investigated in recent research. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including anticancer effects, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of methyl 4-formylbenzoate with 6-amino-5-nitropyrimidine derivatives. The synthesis pathway generally includes:
- Conversion of methyl 4-formylbenzoate to an intermediate benzoyl chloride.
- Reaction with amines to form the target compound.
This synthetic approach allows for modifications that can enhance biological activity.
In Vitro Studies
This compound has demonstrated significant anticancer properties across several cell lines. Key findings include:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 2.0 µM to 13.1 µM against different tumor cell lines, indicating potent anti-proliferative effects .
The anticancer activity is potentially attributed to the inhibition of specific protein targets involved in tumor proliferation:
- Target Proteins : Studies suggest that the compound may inhibit PRMT1 (protein arginine methyltransferase 1), a known target in cancer therapy .
Case Studies
A notable study highlighted the efficacy of similar compounds in a clinical context, demonstrating that derivatives with nitropyrimidine moieties showed enhanced activity compared to standard chemotherapeutics like doxorubicin .
Efficacy Against Bacterial Strains
Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides, showcasing its potential as an antibacterial agent .
The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
